molecular formula C14H17NO4S B3285324 4-ethoxy-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide CAS No. 801224-85-1

4-ethoxy-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide

Cat. No.: B3285324
CAS No.: 801224-85-1
M. Wt: 295.36 g/mol
InChI Key: ALNNDAVMOACDBQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As a benzenesulfonamide derivative incorporating a furan ring, it serves as a valuable synthetic intermediate or building block for the development of novel chemical entities. Compounds within this class are frequently explored for their potential biological activity, with research applications often focusing on their roles as modulators of specific enzymes or ion channels. For instance, structurally similar sulfonamide compounds featuring a furan-methyl group have been investigated in the context of sodium channel modulation for potential therapeutic applications, such as the treatment of pain . Another analogous compound, 4-Ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide, shares the N-(furan-2-ylmethyl)sulfonamide motif, highlighting the relevance of this functional group in medicinal chemistry . The synthetic versatility of the N-(furan-2-ylmethyl)sulfonamide group is well-recognized in chemical synthesis. For example, related compounds like N-[(Furan-2-yl)methyl]benzenesulfonamide are commercially available as standard research chemicals . Furthermore, synthetic methodologies involving N-sulfonyl-1,2,3-triazoles can be employed to generate complex molecules containing reactive N-(2-alkoxyvinyl)sulfonamide groups, demonstrating the utility of sulfonamide intermediates in constructing diverse molecular architectures, including heterocycles . Researchers utilize this compound strictly in a laboratory setting for investigative purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-ethoxy-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-3-18-14-7-6-13(9-11(14)2)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNNDAVMOACDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-ethoxy-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-ethoxy-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide and related sulfonamide derivatives:

Compound Name Substituents Biological Activity Key Findings
This compound (Target) 3-methyl, 4-ethoxy, N-(furan-2-ylmethyl) Not explicitly reported; inferred antimicrobial/anticancer potential Structural similarity to active sulfonamides suggests comparable bioactivity.
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives (Compound 6) Tetrazole scaffold, furan-2-ylmethyl group Antimicrobial (MIC = 4 µg/mL against S. epidermidis) Superior activity attributed to tetrazole’s electron-deficient nature.
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide 3-chloro, 4-methoxy, dual N-(heterocyclic methyl) groups Not reported; structural analogs used in pesticide/herbicide development Thiophene and chloro groups may enhance lipophilicity and target binding.
N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide 2-methyl, 3-methoxybenzoyl group Anticancer (cytotoxicity tested via MTT assay) Methoxy and benzoyl groups improve solubility and membrane permeability.
Sildenafil-descarbon-desmethyl Hydrochloride 4-ethoxy, pyrazolopyrimidine core Phosphodiesterase inhibition (structural analog of sildenafil) Ethoxy group critical for metabolic stability and receptor interaction.

Key Comparative Insights :

Substituent Effects on Bioactivity :

  • The ethoxy group in the target compound and sildenafil derivatives is associated with enhanced metabolic stability compared to methoxy analogs (e.g., ).
  • Heterocyclic substituents (furan, thiophene) influence target selectivity. For example, the furan-2-ylmethyl group in the target compound may mimic natural substrates in microbial enzymes, as seen in tetrazole derivatives .

Solubility: Polar groups like tetrazole (in ) or benzoyl (in ) enhance aqueous solubility, whereas the target compound’s ethoxy and methyl groups may reduce it.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established sulfonamide coupling methods, similar to those used for N-(furan-2-ylmethyl) derivatives . By contrast, tetrazole-based analogs require additional cyclization steps .

Biological Activity

4-Ethoxy-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H15N1O3SC_{13}H_{15}N_{1}O_{3}S, with a molecular weight of approximately 273.33 g/mol. The presence of the furan ring and sulfonamide group suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting critical biochemical pathways. This inhibition can lead to therapeutic effects against various diseases.
  • Tubulin Interaction : Similar compounds have shown the ability to bind to tubulin, inhibiting its polymerization. This action can interfere with cell division, making it a candidate for anticancer applications .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit tubulin polymerization, crucial for cancer cell proliferation. In vitro studies have demonstrated its capacity to induce apoptosis in various cancer cell lines by interfering with mitotic spindle formation during cell division.

Case Study: Tubulin Inhibition
A focused library screening identified compounds similar to this compound as selective inhibitors of tubulin polymerization in cancer cells while sparing normal endothelial cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains and fungi. Initial findings suggest its mechanism involves disruption of microbial cell membranes and inhibition of vital metabolic pathways.

Activity TypeDescriptionReferences
AnticancerInhibits tubulin polymerization; induces apoptosis
AntimicrobialEffective against certain bacteria and fungi; disrupts cell membranes
MechanismBinds to tubulin; disrupts cellular processes

Future Directions

Further research is essential to elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:

  • In Vivo Efficacy : Evaluating therapeutic potential in animal models.
  • Toxicology Studies : Assessing safety profiles and side effects associated with long-term use.
  • Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Q & A

Q. What are the optimal synthetic routes for 4-ethoxy-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonylation and alkylation. Key steps include:

  • Sulfonamide formation : Reacting 4-ethoxy-3-methylbenzenesulfonyl chloride with furan-2-ylmethylamine under basic conditions (e.g., pyridine or triethylamine) .
  • Optimization : Temperature (60–80°C), solvent (DMF or dichloromethane), and reaction time (12–24 hours) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Table 1: Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Temperature70–80°CMaximizes sulfonamide coupling
SolventDMFEnhances solubility of intermediates
Reaction Time18–24 hoursReduces side products

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm connectivity of the ethoxy, methyl, and furan groups. For example, the furan methylene proton appears as a triplet at δ 4.2–4.4 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 325.12) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with <0.01 Å precision .

Q. What initial biological screening approaches are used to assess its activity?

High-throughput screening (HTS) identifies interactions with enzymes/receptors:

  • Enzyme Inhibition Assays : Dose-response curves (IC50_{50}) for targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase .
  • Cellular Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in electron density maps or twinning require:

  • SHELXL Refinement : Use of restraints for disordered ethoxy/furan groups and TWIN/BASF commands for twinned data .
  • Validation Tools : Rfree_{free} and Coot for model accuracy, ensuring Ramachandran outliers <1% .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

Modifying substituents impacts bioactivity:

  • Ethoxy vs. Methoxy : Ethoxy enhances metabolic stability but reduces solubility .
  • Furan vs. Thiophene : Furan improves selectivity for COX-2 over COX-1 .

Table 2: Comparison of Analogous Sulfonamides

CompoundSubstituentKey Activity
4-Ethoxy-N-(thiophen-2-ylmethyl)-3-methylbenzenesulfonamideThiopheneHigher COX-1 inhibition
4-Methoxy-N-(furan-2-ylmethyl)-3-nitrobenzenesulfonamideNitro groupEnhanced cytotoxicity (IC50_{50} = 2.1 μM in MCF-7)

Q. How can computational modeling predict biological targets for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in COX-2 (PDB: 5KIR) with ∆G < -8 kcal/mol .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, validating hydrogen bonds with Arg120 and Tyr355 .

Q. What strategies ensure stability during long-term storage or in vivo studies?

  • Thermal Stability : DSC/TGA shows decomposition >200°C, but refrigeration (4°C) under argon prevents oxidation .
  • pH Stability : Degrades <5% in PBS (pH 7.4) over 72 hours, but acidic conditions (pH <3) hydrolyze the sulfonamide bond .

Q. How is experimental phasing applied in crystallography for novel derivatives?

SHELXC/D/E pipelines enable rapid phasing:

  • SHELXD : Identifies heavy-atom sites (e.g., S atoms in sulfonamide) with CC > 30% .
  • SHELXE : Density modification improves map quality for automated model building .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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